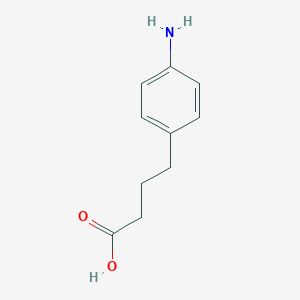

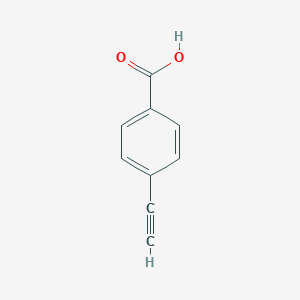

4-エチニル安息香酸

概要

説明

Synthesis Analysis

The synthesis of compounds related to 4-Ethynylbenzoic acid often employs eco-friendly and efficient methodologies. For example, a one-pot synthesis approach utilizing citric acid as a green medium has been investigated for the synthesis of related aromatic ester derivatives, indicating a trend towards more sustainable chemical synthesis processes (Warekar et al., 2016). Similarly, ultrasound-mediated synthesis has been reported as a rapid and environmentally friendly method for producing derivatives with potential anticancer activities (Tiwari et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-Ethynylbenzoic acid and its derivatives can be characterized using various spectroscopic techniques. For instance, structural confirmation of related quinazoline derivatives has been achieved through single crystal X-ray analysis, highlighting the precise arrangement of atoms and bonds within these molecules (Dilebo et al., 2021).

Chemical Reactions and Properties

4-Ethynylbenzoic acid participates in various chemical reactions, leveraging its ethynyl group for coupling reactions, such as the Sonogashira cross-coupling, which is pivotal in synthesizing complex organic molecules. The chemical properties of ethynyl derivatives, including reactivity and stability, are influenced by the nature of substituents and reaction conditions, as demonstrated in the synthesis of imidazolidinones and quinazolines (Shimizu et al., 2022).

科学的研究の応用

1. グルタミン酸系樹状らせん状ポリ(フェニルアセチレン)の合成 4-エチニル安息香酸は、グルタミン酸系樹状らせん状ポリ(フェニルアセチレン)を合成するための前駆体であるN-(4-エチニルフェニルカルボニル)L-グルタミン酸ジエチルエステルの合成に使用できます . この用途は、これらのポリマーが薬物送達や材料科学など、さまざまな目的で使用できるポリマー化学の分野で重要です .

亜鉛ポルフィリンの調製

4-エチニル安息香酸は、さまざまな環状芳香族炭化水素置換基に結合した亜鉛ポルフィリンを調製するためにも使用できます . これらの化合物は、色素増感型太陽電池(DSSC)の潜在的な光増感剤として作用し、再生可能エネルギー技術の開発に貢献できます .

クリックケミストリー試薬

4-エチニル安息香酸は、クリックケミストリー試薬です . アルキン基を含んでおり、アジド基を含む分子との銅触媒アジド-アルキン環状付加(CuAAc)を受けられます . この反応は、バイオコンジュゲーション、材料科学、創薬において広く使用されています .

光収穫の向上

この化合物は、ポルフィリン増感型太陽電池のために、π共役環状芳香族炭化水素による光収穫の向上に使用できます . この用途は、効率的な光収穫が太陽電池の性能に不可欠な光起電力分野で特に関連しています .

生化学試薬

Safety and Hazards

4-Ethynylbenzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .

Relevant Papers One relevant paper found discusses the use of 4-ethynylbenzoic acid in the synthesis of N-(4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester . This compound is a precursor for synthesizing glutamic acid-based dendritic helical poly(phenylacetylene)s .

作用機序

Target of Action

4-Ethynylbenzoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This suggests that the primary targets of 4-Ethynylbenzoic acid are molecules containing Azide groups.

Mode of Action

The compound interacts with its targets through a copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction . This reaction is a type of click chemistry, which is a term used to describe reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields .

Biochemical Pathways

It is known that the compound can be used in the synthesis of glutamic acid-based dendritic helical poly(phenylacetylene)s . This suggests that it may play a role in the biochemical pathways related to the synthesis of these polymers.

Result of Action

Its use in the synthesis of glutamic acid-based dendritic helical poly(phenylacetylene)s suggests that it may contribute to the formation of these polymers, which could have various potential applications in areas such as materials science and biotechnology.

特性

IUPAC Name |

4-ethynylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXHLZCPDZPBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

192705-28-5 | |

| Record name | Benzoic acid, 4-ethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192705-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90343433 | |

| Record name | 4-ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10602-00-3 | |

| Record name | 4-ethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 4-ethynylbenzoic acid in materials science?

A1: 4-Ethynylbenzoic acid is a versatile building block for synthesizing conjugated polymers, particularly poly(phenylacetylene)s. [, , , ] These polymers exhibit interesting properties such as chirality, conductivity, and the ability to form nanoparticles. [, , ] Researchers have explored their potential in various applications, including:

Q2: How does the structure of 4-ethynylbenzoic acid contribute to its reactivity?

A2: 4-Ethynylbenzoic acid features two key functional groups:

Q3: How is 4-ethynylbenzoic acid used in the development of dye-sensitized solar cells (DSSCs)?

A3: 4-Ethynylbenzoic acid is frequently incorporated as an anchoring group in porphyrin-based dyes for DSSCs. [, , ] When attached to the porphyrin core, this group serves several key functions:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)